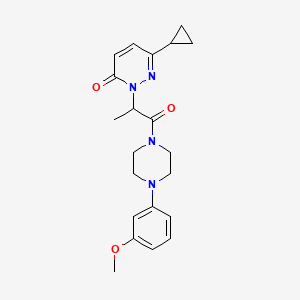
6-cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine ring : Known for its activity against central nervous system disorders.
- Cyclopropyl group : Imparts unique steric properties that may influence receptor interactions.
- Methoxyphenyl moiety : Enhances binding affinity to specific receptors.
The molecular formula is C20H26N4O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its biological activity.
Preliminary studies suggest that the compound may exhibit:
- Antidepressant and anxiolytic properties : Similar compounds have shown efficacy in treating mood disorders.
- Receptor interactions : The piperazine structure may facilitate binding to serotonin and dopamine receptors, influencing neurotransmitter systems.
Table 1: Structural Features and Predicted Biological Activities
| Structural Feature | Potential Biological Activity |
|---|---|
| Piperazine moiety | Antidepressant, anxiolytic |
| Methoxyphenyl group | Enhanced receptor binding |
| Cyclopropyl group | Modulation of pharmacokinetics |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notably:
- Synthesis : The compound is synthesized through multi-step reactions involving cycloaddition techniques and careful control of reaction conditions to ensure high yield and purity.
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have shown significant anti-tumor activity in human adenocarcinoma-derived cell lines (e.g., MCF-7).
Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of related pyridazine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values ranging from 5 µM to 20 µM against colon cancer cells (LoVo) .
Pharmacological Applications
The unique combination of functional groups in this compound suggests potential applications in:
- Psychiatric Disorders : As a candidate for antidepressant or anxiolytic therapies.
- Cancer Treatment : As a lead compound for developing novel anticancer agents.
Propiedades
IUPAC Name |
6-cyclopropyl-2-[1-[4-(3-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15(25-20(26)9-8-19(22-25)16-6-7-16)21(27)24-12-10-23(11-13-24)17-4-3-5-18(14-17)28-2/h3-5,8-9,14-16H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLDVRJXTVTSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













